![molecular formula C7H13N5OS B14456165 N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide CAS No. 76029-24-8](/img/structure/B14456165.png)
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide is a chemical compound characterized by the presence of a tetrazole ring and an acetamide group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one sulfur atom, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, in the presence of sulfur sources. Common reagents include sodium azide and sulfur-containing compounds.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, where an appropriate butyl halide reacts with the tetrazole intermediate.
Acetylation: The final step involves the acetylation of the butyl-tetrazole intermediate using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form dihydrotetrazoles or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazoles and other reduced derivatives.
Substitution: Various substituted acetamides.
科学研究应用
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
相似化合物的比较
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide can be compared with other tetrazole-containing compounds:
N-[3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]hexanamide: Similar structure but with a phenyl group instead of a butyl chain.
2-(Methylsulfanyl)-N-[3-(5-sulfanylidene-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide: Contains a methylsulfanyl group and a propanamide moiety.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Features a bis-tetrazole structure with acetamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrazole ring and an acetamide group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
76029-24-8 |
|---|---|
分子式 |
C7H13N5OS |
分子量 |
215.28 g/mol |
IUPAC 名称 |
N-[4-(5-sulfanylidene-2H-tetrazol-1-yl)butyl]acetamide |
InChI |
InChI=1S/C7H13N5OS/c1-6(13)8-4-2-3-5-12-7(14)9-10-11-12/h2-5H2,1H3,(H,8,13)(H,9,11,14) |
InChI 键 |
YHKYKATVKVZYHW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCCN1C(=S)N=NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



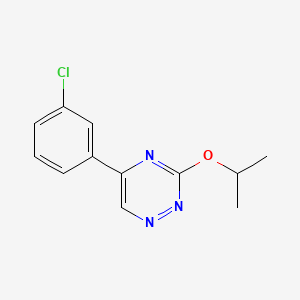
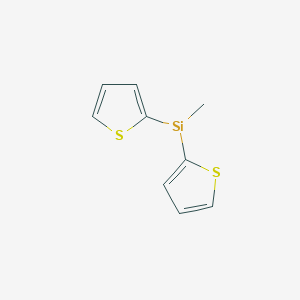
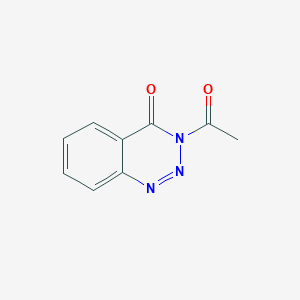
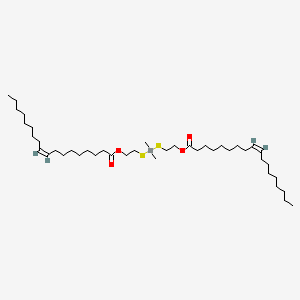

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
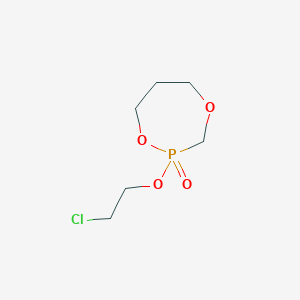
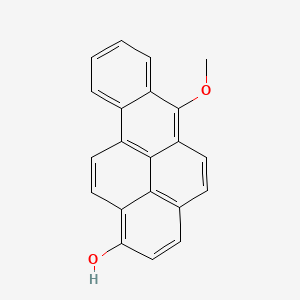


![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
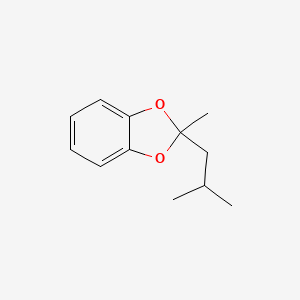
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
